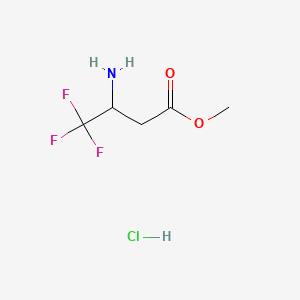

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Description

Chemical Identity: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS 169605-23-6) is a fluorinated organic compound with the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol . Its structure features a trifluoromethyl group, an ester moiety (methyl ester), and a protonated amine group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)2-3(9)5(6,7)8;/h3H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVHKPQCIBOZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660288 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169605-23-6 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 3-Amino-4,4,4-Trifluorobutyric Acid

The primary route involves esterifying 3-amino-4,4,4-trifluorobutyric acid with methanol under acidic conditions. A typical procedure utilizes concentrated sulfuric acid (H₂SO₄) as a catalyst, with reflux conditions (65–70°C) for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with methanol to form the methyl ester.

Reaction Equation:

Post-esterification, the crude product is neutralized with sodium bicarbonate (NaHCO₃) and extracted using dichloromethane (DCM). Yield ranges from 70–85% depending on purity of starting materials.

Hydrochloride Salt Formation

The free base ester is converted to its hydrochloride salt by bubbling hydrogen chloride (HCl) gas through a solution in anhydrous diethyl ether or tetrahydrofuran (THF). Precipitation occurs within 1–2 hours at 0–5°C, with filtration yielding a white crystalline solid.

Key Parameters:

-

Solvent: Anhydrous conditions critical to avoid hydrolysis.

-

Temperature: Low temperatures (0–5°C) prevent decomposition.

Optimization of Reaction Conditions

Catalyst Screening

Alternative catalysts such as p-toluenesulfonic acid (PTSA) and Amberlyst-15 were evaluated to improve efficiency (Table 1).

Table 1: Catalyst Performance in Esterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 8 | 82 |

| PTSA | 70 | 6 | 78 |

| Amberlyst-15 | 65 | 10 | 75 |

PTSA reduced reaction time but required higher catalyst loading (10 mol%), while Amberlyst-15 enabled catalyst reuse but with lower yields.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) increased esterification rates but complicated purification. Non-polar solvents (toluene, hexane) improved isolation but extended reaction times to 12 hours.

Alternative Synthetic Routes

Reductive Amination of Trifluoromethyl Ketones

A two-step approach involves:

-

Knoevenagel Condensation: 4,4,4-Trifluoroacetoacetate with ammonium acetate forms an imine intermediate.

-

Hydrogenation: Palladium on carbon (Pd/C) catalyzes reduction to the amine.

Advantages:

-

Higher enantiomeric purity (up to 90% ee) with chiral catalysts.

-

Avoids handling corrosive HCl gas.

Limitations:

Characterization and Analytical Data

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) showed retention time at 4.2 min, confirming ≥98% purity.

Industrial-Scale Production Insights

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Hydrolysis: 3-amino-4,4,4-trifluorobutanoic acid.

Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Physical Properties :

Comparison with Similar Compounds

The following table compares Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride with structurally related fluorinated amines and esters, emphasizing differences in functional groups, physicochemical properties, and applications.

Key Observations:

Functional Group Influence: Ester Derivatives: Methyl and ethyl esters (e.g., entries 1 and 2) exhibit enhanced lipophilicity compared to carboxylic acids (entry 4), favoring drug delivery applications. Trifluoromethyl Substitution: Compounds like Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate (entry 3) show increased steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physicochemical Properties: Melting Points: this compound has a higher melting point (96–101°C) than non-ionic esters (e.g., Ethyl 3-amino-4,4,4-trifluorobutyrate), likely due to ionic interactions in the hydrochloride salt . Molecular Weight: The trifluoromethyl group in entry 3 increases molecular weight by ~40 g/mol compared to entry 2, impacting solubility and vapor pressure .

Synthetic Utility: this compound is synthesized via esterification of 3-amino-4,4,4-trifluorobutyric acid with methanol, achieving >99% yield . Ethyl analogs (entries 2 and 3) are synthesized similarly, with ethyl esters offering milder reaction conditions in nucleophilic acyl substitutions .

Safety and Handling :

- Hydrochloride salts (entries 1, 4, and 5) require stringent storage (2–8°C) to prevent decomposition, whereas neutral esters (entries 2 and 3) are less hygroscopic .

Research Findings and Industrial Relevance

- Pharmaceutical Applications: this compound is pivotal in synthesizing trifluoroacetylated pyridines, which are precursors to antiviral agents .

- Chiral Synthesis: Enantiomerically pure derivatives of this compound (e.g., (R)- and (S)-isomers) are used to produce fluorinated β-amino alcohols, key motifs in protease inhibitors .

- Comparative Reactivity : Ethyl esters (entry 2) demonstrate higher stability under basic conditions compared to methyl esters, making them preferable in multi-step syntheses .

Biological Activity

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS Number: 169605-23-6) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article details its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 171.12 g/mol

- Melting Point : 96-101 °C

- Appearance : Solid

The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity. This property enables the compound to interact effectively with hydrophobic regions of proteins and enzymes, modulating their activity. The compound may also engage in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Potential Applications

- Biochemical Probes : The unique structural features of methyl 3-amino-4,4,4-trifluorobutyrate make it an attractive candidate for use as a biochemical probe in research settings.

- Drug Development : It has been explored as a precursor in the synthesis of drugs with enhanced metabolic stability and therapeutic efficacy.

- Anticancer Research : Preliminary studies suggest that it may have anti-proliferative effects on various cancer cell lines by inhibiting creatine transport and kinase activity, which are crucial for cancer cell metabolism .

Study Overview

A review of the literature reveals several studies focusing on the biological activity of this compound:

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile:

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, and how do reaction conditions affect yield?

- The compound can be synthesized via esterification of 3-amino-4,4,4-trifluorobutyric acid with methanol under acidic conditions, followed by HCl salt formation. Alternative routes include nucleophilic substitution of trifluoromethyl precursors with ammonia derivatives. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical, as trifluoromethyl groups influence steric and electronic effects. For example, nitrosating agents and m-cresol derivatives have been used in analogous syntheses .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and ester group positioning.

- HPLC-MS for purity assessment and detection of hydrolytic byproducts (e.g., free acid forms).

- Elemental analysis to validate stoichiometry, particularly for fluorine content .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential respiratory irritation from HCl fumes. Store in airtight containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral analogs?

- Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are required for enantiopure derivatives. Stereoselective synthesis may employ asymmetric hydrogenation or chiral auxiliaries. For example, (S)-configured analogs of related trifluoromethyl esters were resolved using tartaric acid derivatives .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

- The electron-withdrawing nature of the CF₃ group stabilizes transition states in SN2 reactions, enhancing reaction rates. However, steric hindrance from the bulky trifluoromethyl moiety can favor elimination pathways. Solvent effects (e.g., DMF vs. THF) and temperature modulation are critical for optimizing substitution vs. elimination .

Q. How can conflicting data on reaction yields from different synthetic methods be reconciled?

- Discrepancies often arise from variations in:

- Catalyst loading (e.g., palladium vs. copper catalysts in cross-coupling steps).

- Solvent polarity , which affects intermediate stability.

- Workup procedures (e.g., acidification timing during HCl salt precipitation). Systematic optimization using design-of-experiments (DoE) approaches is recommended .

Q. What strategies mitigate hydrolysis of the ester moiety during storage or biological assays?

- Lyophilization and storage at -20°C under argon reduce hydrolysis. In aqueous assays, use buffered solutions (pH 4–6) to minimize ester cleavage. Prodrug formulations (e.g., tert-butyl esters) can also enhance stability .

Key Considerations for Experimental Design

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may accelerate hydrolysis.

- Catalyst Screening : Test Pd, Cu, and organocatalysts for cross-coupling steps to balance cost and efficiency.

- Stability Studies : Monitor decomposition via accelerated stability testing (40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.